molecular formula C21H26N2O2S B2763415 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795303-54-6

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No.: B2763415
CAS No.: 1795303-54-6
M. Wt: 370.51
InChI Key: CRVOEEMTKXCRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound used in scientific research for various purposes, such as drug development, medicinal chemistry, and organic synthesis. Its unique structure and properties make it a valuable tool for investigating new therapeutic agents and exploring novel chemical reactions.

Preparation Methods

The synthesis of 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves several steps. One common method includes the reaction of benzhydryl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine in the presence of a base to form the desired urea compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is widely used in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine. These compounds share a similar benzhydryl core but differ in their substituents and overall structure. The unique tetrahydro-2H-pyran-4-ylthioethyl group in this compound distinguishes it from other benzhydryl compounds, contributing to its specific properties and applications .

Properties

IUPAC Name

1-benzhydryl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(22-13-16-26-19-11-14-25-15-12-19)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVOEEMTKXCRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.